REACTION_CXSMILES
|
[CH2:1](Cl)[CH2:2][OH:3].[F:5][C:6]([F:14])([F:13])[C:7]([C:9]([F:12])([F:11])[F:10])=[O:8].COC(C)(C)C.C(=O)([O-])[O-].[K+].[K+]>O>[F:5][C:6]([F:14])([F:13])[C:7]1([C:9]([F:12])([F:11])[F:10])[O:3][CH2:2][CH2:1][O:8]1 |f:3.4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CO)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the whole was stirred for 15 minutes as it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 300 mL three-necked flask equipped with a gas-inlet tube, a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
by cooling with ice
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
ADDITION
|
Details
|
after completion of the addition
|
Type
|
STIRRING
|
Details
|
the whole was stirred as it
|
Type
|
CUSTOM
|
Details
|
an organic layer was separated by two-layer separation in a separating funnel
|
Type
|
DISTILLATION
|
Details
|
The resulting organic layer was subjected to distillation under normal pressure
|
Type
|
CUSTOM
|
Details
|
to collect a fraction of 106° C. to 107° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1(OCCO1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |